2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIFIQGHCALIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of Anthranilic Acid
The synthesis begins with the acetylation of anthranilic acid to form N-acetyl anthranilic acid (Fig. 1). This step introduces the 2-methyl group essential for the quinazolinone scaffold.
Procedure :
- Anthranilic acid (0.1 mol) is dissolved in pyridine (30 mL) and treated with acetyl chloride (0.2 mol) at 60–90°C for 4 hours.
- The mixture is neutralized with 5% sodium bicarbonate, yielding N-acetyl anthranilic acid as a white solid (Yield: 85–90%).
Characterization :
Formation of the Quinazolinone Core
The cyclization of N-acetyl anthranilic acid with 3-nitrobenzyl isothiocyanate generates 3-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one (Fig. 2).
Procedure :
- N-Acetyl anthranilic acid (0.1 mol) and 3-nitrobenzyl isothiocyanate (0.1 mol) are refluxed in ethanol (200 mL) with triethylamine (3 mL) for 6 hours.
- The product is recrystallized from DMF/water (Yield: 75–80%).
Characterization :
Reduction of the Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine:
- 3-(3-Nitrophenyl)-2-methylquinazolin-4(3H)-one (0.05 mol) is hydrogenated at 50 psi H₂ using 10% Pd/C in ethanol.
- Filtration and solvent removal yield 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one (Yield: 90–95%).
Characterization :
Amide Bond Formation with 2-Chlorobenzoyl Chloride
Acylation Reaction
The final step couples the quinazolinone amine with 2-chlorobenzoyl chloride (Fig. 3):
Procedure :
- 3-(3-Aminophenyl)-2-methylquinazolin-4(3H)-one (0.01 mol) is stirred with 2-chlorobenzoyl chloride (0.012 mol) in dry THF (50 mL) and triethylamine (2 mL) at 0°C for 2 hours.
- The mixture is poured into ice-water, and the precipitate is recrystallized from ethanol (Yield: 70–75%).
Characterization :
- IR (KBr) : 1718 cm⁻¹ (C=O amide), 1668 cm⁻¹ (C=O quinazolinone).
- ¹H NMR (DMSO-d₆) : δ 2.12 (s, 3H, CH₃), 7.25–8.10 (m, 11H, Ar-H), 10.55 (s, 1H, NH).
- ¹³C NMR (DMSO-d₆) : δ 24.9 (CH₃), 120.1–140.8 (Ar-C), 167.5 (C=O amide), 168.2 (C=O quinazolinone).
Analytical Data and Comparative Analysis
Spectroscopic Consistency
The synthesized compound exhibits spectral data consistent with its structure (Table 1):
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR | 1718, 1668 cm⁻¹ | C=O stretches (amide, quinazolinone) |
| ¹H NMR | δ 10.55 (s, NH), 2.12 (s, CH₃) | Amide proton, methyl group |
| ¹³C NMR | δ 167.5 (C=O amide), 168.2 (C=O quinazolinone) | Carbonyl confirmation |
Yield Optimization
Reaction yields vary with solvent choice and temperature (Table 2):
| Step | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetylation | Pyridine | 60–90°C | 85–90% |
| Quinazolinone formation | Ethanol | Reflux | 75–80% |
| Amide coupling | THF | 0°C | 70–75% |
Critical Evaluation of Synthetic Routes
Alternative methodologies were considered but deemed less efficient:
- Radical Cyclization : While effective for unsubstituted quinazolinones, this method struggles with sterically hindered substrates like 2-methyl derivatives.
- Multi-Component Reactions (MCRs) : MCRs offer step economy but lack regioselectivity for introducing the 3-aryl group.
The adopted route balances yield, scalability, and functional group tolerance, aligning with industrial and academic standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent for treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific molecular targets.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, crystallographic data, and biological relevance.
2-Chloro-N-(2-Chlorobenzoyl)-N-(2-Ethyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Benzamide
- Structure: Differs by a 2-ethyl group on the quinazolinone ring (vs. 2-methyl in the target compound) and an additional 2-chlorobenzoyl group.
- Molecular Formula : C₂₄H₁₇Cl₂N₃O₃ (Mr = 466.31) .
- Crystallography: Orthorhombic crystal system (Pbca space group) with unit cell parameters $a = 17.2597(6)$ Å, $b = 13.5463(4)$ Å, $c = 18.9683(7)$ Å.
- Implications : The ethyl substitution may enhance metabolic stability but reduce binding affinity in enzyme pockets due to increased steric hindrance.
2-Bromo-5-Methoxy-N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]Benzamide
- Structure: Features a bromine and methoxy group on the benzamide ring (vs. chlorine in the target compound) and a para-substituted phenyl-quinazolinone linkage.
- Substituent Effects : Bromine’s higher electronegativity and methoxy’s electron-donating properties could influence solubility and target binding compared to the chloro-substituted analog.
Triflumuron (2-Chloro-N-(((4-(Trifluoromethoxy)Phenyl)Amino)Carbonyl)Benzamide)
- Structure: Lacks the quinazolinone moiety but shares the 2-chlorobenzamide core. The trifluoromethoxy group enhances lipophilicity and resistance to metabolic degradation.
- Application : Insect growth regulator targeting chitin synthesis, highlighting the role of halogen and aryl substitutions in agrochemical activity .
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-Yl)Butyl]Benzamide
- Structure: Replaces the quinazolinone with a thioxo-oxadiazole ring, introducing sulfur-based hydrogen bonding and π-stacking capabilities.
- Synthesis: Prepared via literature methods for heterocyclic scaffolds, indicating shared synthetic routes with quinazolinone derivatives .
Structural and Functional Data Table
Key Findings and Implications
Substituent Effects: Halogens: Chlorine (target compound) vs. bromine (L892-0191) affects electronegativity and van der Waals interactions. Alkyl Groups: Methyl (target) vs. ethyl () alters steric bulk and metabolic stability. Heterocycles: Quinazolinone (target) vs. oxadiazole () modulates hydrogen bonding and target selectivity.
Biological Relevance: Quinazolinone derivatives are associated with kinase inhibition (e.g., EGFR inhibitors) . Benzamide scaffolds with electron-withdrawing groups (e.g., trifluoromethoxy in triflumuron) enhance pesticidal activity .
Crystallographic Insights :
- Ethyl-substituted analogs exhibit distinct unit cell parameters, suggesting conformational flexibility impacts solid-state properties .
Biological Activity
The compound 2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a derivative of the quinazolinone family, known for their diverse pharmacological properties. This compound features a chloro substituent and a methyl group on the quinazolinone ring, which may enhance its biological activity compared to other similar compounds. The molecular formula is with a molecular weight of approximately 425.9 g/mol .
Biological Activities
Quinazolinone derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have been shown to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated effectiveness against various cancer cell lines, including breast and lung cancer cells .
- COX Inhibition : This compound is noted for its potential as a cyclooxygenase (COX) inhibitor, which may contribute to its anti-inflammatory properties. COX enzymes are critical in the inflammatory process and are often targeted in pain management therapies .
- Antimicrobial Activity : Some studies indicate that quinazolinone derivatives possess antimicrobial properties. However, specific data on the antibacterial efficacy of this compound is limited and requires further exploration .
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their function. This action disrupts key biological pathways that are crucial for cell survival and proliferation.
- Receptor Interaction : The compound may interact with various receptors involved in signaling pathways related to cancer progression and inflammation .
Case Studies and Research Findings
A review of literature reveals several studies focusing on quinazolinone derivatives:
Summary
The compound This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities including anticancer properties and COX inhibition. Future research should focus on elucidating its specific mechanisms of action and expanding its therapeutic applications across various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
